Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate
Overview
Description
Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate is a heterocyclic compound with the molecular formula C13H18N2O2 It is characterized by a naphthyridine core, which is a bicyclic structure containing nitrogen atoms
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate are not clearly defined. It is possible that the compound affects multiple pathways, leading to a variety of downstream effects. More research is needed to elucidate these pathways and their downstream effects .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with αvβ6 integrin, a protein involved in cell adhesion and signaling . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with αvβ6 integrin can modulate cell adhesion and migration, impacting processes such as wound healing and cancer metastasis . Additionally, it may influence the expression of genes involved in these pathways, thereby altering cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, its binding to αvβ6 integrin inhibits the integrin’s activity, thereby affecting downstream signaling pathways . This inhibition can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its stability can be affected by factors such as pH and temperature . Over time, it may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, although the exact nature of these changes can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting wound healing or inhibiting cancer cell migration . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular energy balance and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues or cellular compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with signaling proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate typically involves the alkylation of 2-methylnaphthyridine with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding naphthyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of tetrahydronaphthyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Naphthyridine derivatives.
Reduction: Tetrahydronaphthyridine derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of advanced materials with specific electronic or photonic properties.
Comparison with Similar Compounds
- Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)butanoate
- Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)acetate
- Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)benzoate
Comparison: Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate is unique due to its specific propanoate ester group, which can influence its reactivity and biological activity. Compared to its analogs with different ester groups, this compound may exhibit distinct pharmacokinetic properties and binding affinities to molecular targets. The presence of the propanoate group can also affect the compound’s solubility and stability, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h5-6H,2-4,7-9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVFWRBRBWRJFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC2=C(CCCN2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635053 | |
Record name | Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312262-99-0 | |
Record name | Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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